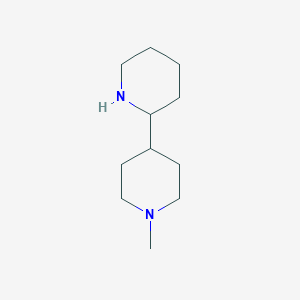
1'-Methyl-2,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methyl-2,4’-bipiperidine, also known as 4-Piperidinopiperidine, is a chemical compound with the molecular formula C11H22N2 . It is used as a reactant for the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 1’-Methyl-2,4’-bipiperidine, has been a topic of interest in recent scientific literature . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 1’-Methyl-2,4’-bipiperidine consists of two piperidine rings connected by a single carbon atom . The molecular weight of this compound is 182.31 .Chemical Reactions Analysis
Bipyridine compounds, which are structurally similar to 1’-Methyl-2,4’-bipiperidine, have been synthesized using various methods, including Suzuki, Negishi, and Stille coupling, as well as Ullmann and Wurtz coupling . These methods involve homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Applications De Recherche Scientifique
Synthesis of Biologically Active Molecules
“1’-Methyl-2,4’-bipiperidine” derivatives are crucial in the synthesis of biologically active molecules. These compounds often serve as key intermediates in the production of various pharmaceuticals. The unique structure of “1’-Methyl-2,4’-bipiperidine” allows for the introduction of multiple functional groups, which can lead to the development of novel drugs with potential therapeutic applications .
Ligands for Catalysts
In the field of catalysis, “1’-Methyl-2,4’-bipiperidine” derivatives can act as ligands, binding to metal centers and influencing the activity and selectivity of the catalyst. This application is particularly important in reactions that require precise control over the reaction environment .
Photosensitizers
The structural framework of “1’-Methyl-2,4’-bipiperidine” makes it suitable for use as a photosensitizer in photodynamic therapy. This therapy is a minimally invasive treatment that uses light-activated compounds to destroy cancer cells .
Viologens
“1’-Methyl-2,4’-bipiperidine” derivatives can be used to create viologens, which are quaternary ammonium compounds. Viologens have applications in electrochromic devices, herbicides, and as mediators in biological electron transfer processes .
Supramolecular Architectures
The ability of “1’-Methyl-2,4’-bipiperidine” to form complex structures with other molecules makes it an excellent candidate for constructing supramolecular architectures. These structures have potential uses in nanotechnology, drug delivery systems, and the creation of new materials .
Pharmaceutical Industry
Piperidine derivatives, including “1’-Methyl-2,4’-bipiperidine,” play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are also found in natural alkaloids. The versatility of these compounds allows for their use in a wide range of medicinal products .
Orientations Futures
Bipyridine and related compounds, including 1’-Methyl-2,4’-bipiperidine, are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, the development of fast and cost-effective methods for the synthesis of these compounds is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
Bipyridine and related compounds, which include 1’-methyl-2,4’-bipiperidine, are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Mode of Action
It is known that bipyridine compounds strongly coordinate with metal centers . This coordination can lead to a decrease in catalytic activity and yield in the reaction system .
Biochemical Pathways
It is known that bipyridine compounds are used in various applications, including as components of biologically active molecules . This suggests that they may interact with multiple biochemical pathways.
Result of Action
As a bipyridine derivative, it is known to be a precursor for a variety of valuable substances, suggesting that it may have diverse effects depending on its specific application .
Action Environment
It is known that the crystallization behavior of bipyridine compounds can be influenced by relative humidity .
Propriétés
IUPAC Name |
1-methyl-4-piperidin-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVWPTXTWMKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methyl-2,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)
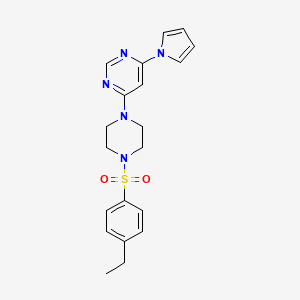
![(Z)-3-amino-3-[4-(4-methoxyphenoxy)phenyl]-2-propenenitrile](/img/structure/B2918978.png)
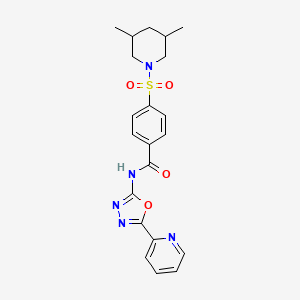

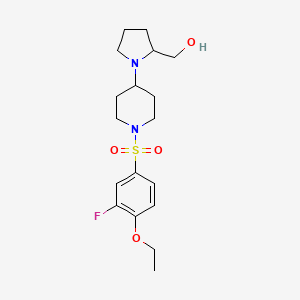

![Methyl 2-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2918988.png)
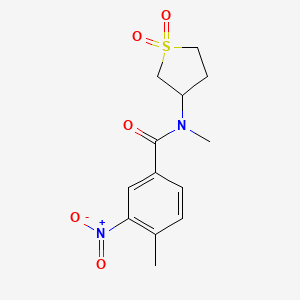
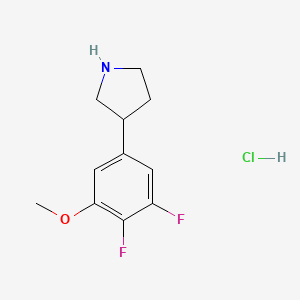
![1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2918992.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2918994.png)
![(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2918995.png)
![(E)-4-(Dimethylamino)-N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]but-2-enamide](/img/structure/B2918996.png)